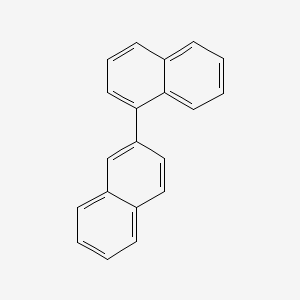

1,2'-Binaphthalene

Description

The exact mass of the compound 1,2'-Binaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2'-Binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2'-Binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPMTYLOUSWLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195805 | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-74-0 | |

| Record name | 1,2'-Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Uncharted Potential of an Asymmetric Scaffold

An In-depth Technical Guide to the Structure and Properties of 1,2'-Binaphthalene

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one often encounters molecular scaffolds that, despite their intriguing properties, remain overshadowed by more famous relatives. Such is the case with 1,2'-binaphthalene. While its C₂-symmetric cousins, 1,1'- and 2,2'-binaphthyls (the backbones of BINOL and BINAP), have become indispensable tools in asymmetric catalysis, the C₁-symmetric 1,2'-binaphthyl framework offers a unique stereochemical environment that is only beginning to be fully exploited. This guide aims to provide a comprehensive technical overview of 1,2'-binaphthalene, moving beyond a simple recitation of facts to explore the causality behind its synthesis, properties, and burgeoning applications. We will delve into the core principles that make this molecule a compelling target for modern chemical research and drug development.

The Core Architecture: Understanding Atropisomerism in a C₁-Symmetric System

The defining feature of the binaphthyl family is atropisomerism , a form of axial chirality arising from hindered rotation (torsion) around a single bond.[1] In the case of 1,2'-binaphthalene, this is the C1-C2' bond connecting the two naphthalene rings.

Unlike the more common 2,2'-disubstituted binaphthyls, the parent 1,2'-binaphthalene molecule (C₂₀H₁₄) is achiral due to a lower rotational barrier compared to heavily substituted analogues.[2][3] However, the introduction of substituents, particularly at the positions ortho to the linking bond (i.e., the 2-, 8-, 1'-, and 3'-positions), can dramatically increase the steric hindrance. This raises the energy barrier to rotation to a point where the individual rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers at room temperature.[4]

The racemization of binaphthyls typically proceeds through a planar transition state. Computational studies on the related 1,1'-binaphthyl system have shown that the energy barrier to this process is primarily dependent on the size of the substituents ortho to the aryl-aryl bond.[5] This principle holds true for 1,2'-binaphthalenes; larger groups create a more congested transition state, thus enhancing the optical stability of the atropisomers.[5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the parent 1,2'-binaphthalene scaffold is essential for the design and characterization of its derivatives.

Core Properties

The following table summarizes the key computed and experimental properties of the unsubstituted 1,2'-binaphthalene molecule.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄ | [2][3] |

| Molecular Weight | 254.33 g/mol | [2][3] |

| IUPAC Name | 1-(naphthalen-2-yl)naphthalene | [3] |

| CAS Registry Number | 4325-74-0 | [3][6] |

| Appearance | Solid | N/A |

| XLogP3 | 6.0 | [3] |

Spectroscopic Fingerprints

Spectroscopic analysis is critical for the confirmation of structure and purity. The data for 1,2'-binaphthalene provides a baseline for interpreting the spectra of more complex derivatives.

| Spectroscopy | Key Features and Observed Values (in CDCl₃ where applicable) | Source |

| ¹H NMR | Complex aromatic signals typically between 7.50 and 8.20 ppm. The exact shifts and coupling patterns are highly sensitive to substitution. | [7] |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-139 ppm). Key signals include the quaternary carbons of the C1-C2' bond. | [3][7] |

| Infrared (IR) | Characteristic C-H stretching for aromatic compounds (~3050 cm⁻¹), C=C stretching in the aromatic region (1500-1600 cm⁻¹), and C-H bending (700-900 cm⁻¹). | [6] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 254. | [6] |

Synthesis and Characterization: A Practical Workflow

The creation of a biaryl bond, particularly in a sterically demanding context, is a non-trivial synthetic challenge. The Ullmann coupling reaction is a foundational method for this transformation.[8]

The Ullmann Coupling: A Self-Validating Protocol

The Ullmann reaction involves the copper-mediated coupling of two aryl halides.[9] While traditionally requiring harsh conditions, modern protocols have improved its applicability.[8][10] The following protocol describes a representative synthesis of a 1,2'-binaphthyl derivative, designed as a self-validating system where each step's success is confirmed before proceeding.

Objective: Synthesize a substituted 1,2'-binaphthyl via Ullmann coupling.

Causality of Experimental Design:

-

Reactant Choice: 1-Iodonaphthalene and a substituted 2-bromonaphthalene are chosen. The differential reactivity of iodide (more reactive) and bromide can be exploited, though in a classic Ullmann homocoupling is also a risk. Using a copper catalyst is essential for facilitating the reductive elimination that forms the C-C bond.[11]

-

Solvent: A high-boiling, polar aprotic solvent like DMF or DMA is used to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.

-

Temperature: High temperatures (>150 °C) are necessary to overcome the activation energy for the oxidative addition and reductive elimination steps on the copper surface.[8]

-

Purification: Column chromatography is the method of choice for separating the desired unsymmetrical product from unreacted starting materials and potential symmetrical side-products (1,1'-binaphthalene and a 2,2'-disubstituted binaphthalene).

-

Characterization: A full suite of spectroscopic methods (NMR, MS, IR) is required to unambiguously confirm the structure and purity of the final product, validating the success of the synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Reagent Addition: The flask is charged with activated copper powder (2.5 eq), 1-iodonaphthalene (1.0 eq), and the desired 2-bromonaphthalene derivative (1.2 eq). Anhydrous N,N-dimethylformamide (DMF) is added via cannula to create a slurry.

-

Reaction: The mixture is heated to 160-180 °C with vigorous mechanical stirring under a continuous nitrogen flow. The reaction progress is monitored by thin-layer chromatography (TLC) by periodically taking aliquots, quenching them with aqueous HCl, extracting with ethyl acetate, and spotting on a silica plate.

-

Work-up: Upon completion (disappearance of the limiting aryl halide), the reaction is cooled to room temperature. The mixture is filtered through a pad of Celite to remove copper salts, washing with ethyl acetate. The filtrate is transferred to a separatory funnel, washed sequentially with dilute HCl (to remove DMF) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Characterization: The pure fractions are combined and the solvent is evaporated. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Science and Drug Development

The unique C₁-symmetric structure of 1,2'-binaphthalene derivatives makes them valuable in specialized applications where a less symmetrical chiral environment is advantageous.

-

Asymmetric Catalysis: Chiral 1,2'-binaphthalene derivatives have been successfully employed as ligands in organocatalytic reactions. For instance, they have been used to synthesize axially chiral 1,2'-binaphthalene-3'-carbaldehydes through asymmetric Michael/aldol cascade reactions, demonstrating their ability to induce high levels of stereocontrol.[12]

-

Materials Science: The rigid and chiral binaphthyl scaffold is an excellent building block for π-conjugated materials with unique chiroptical properties.[13] Derivatives functionalized with moieties like bithiophene have been investigated for their electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), which are highly desirable properties for optoelectronic and spintronic applications.[13]

-

Drug Development and Biochemistry: The binaphthyl core has been explored as a scaffold for biologically active molecules. Certain derivatives have been developed as photoactivated DNA interstrand cross-linkers, which form covalent bonds with DNA upon irradiation, a mechanism relevant to anticancer therapies.[14] Furthermore, the atropisomeric nature of related binaphthylamines (BINAM) has been shown to be crucial for their biological activity, with one enantiomer acting as a potent spindle poison in cancer cells while the other is inactive.[15] This highlights the importance of stereochemistry in drug design, a field where 1,2'-binaphthyls could offer new structural diversity.

Conclusion and Future Outlook

1,2'-Binaphthalene represents a frontier in the well-established field of biaryl chemistry. Its lower symmetry compared to its famous cousins is not a drawback but rather an opportunity, offering a distinct spatial arrangement for ligand design, material science, and the development of novel therapeutics. As synthetic methods become more refined and our understanding of structure-activity relationships deepens, we can expect to see 1,2'-binaphthalene and its derivatives emerge from the shadows to solve unique challenges in asymmetric synthesis and beyond. The insights provided in this guide serve as a foundational resource for researchers poised to explore the untapped potential of this remarkable molecular framework.

References

-

Holakovský, R., Just, D., Eigner, V., Jakubec, M., & Cuřínová, P. (2023). Binaphthalene-based cyclic homochiral ureas and their structure-related properties. RSC Advances. Available at: [Link]

-

(N/A). Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]- 2, 2'-diol. ResearchGate. Available at: [Link]

-

Abbate, S., Longhi, G., Castiglioni, E., Superchi, S., Pisani, L., et al. (2015). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Janecký, M., & Veselý, J. (2023). Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, X., Yao, C., Wang, D., & Wang, Y. (2018). Design, Synthesis, and Characterization of Binaphthalene Precursors as Photoactivated DNA Interstrand Cross-Linkers. ACS Omega. Available at: [Link]

-

Rosini, C., Bertucci, C., Pini, D., Altemura, P., & Salvadori, P. (1986). Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at: [Link]

-

FDA Global Substance Registration System (GSRS). (N/A). 1,2'-BINAPHTHALENE. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 1,2'-Binaphthalene. PubChem Compound Database. Available at: [Link]

-

Latorre, M., Valenti, C., Valenti, A., Valenti, D., Valenti, E., et al. (2023). Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism. ChemMedChem. Available at: [Link]

-

(N/A). Online Research @ Cardiff - ORCA. Available at: [Link]

-

Pu, L. (2004). 1,1′-Binaphthyl-Based Chiral Materials. World Scientific Publishing. Available at: [Link]

-

Havlas, Z., Rulíšek, L., & Slanina, Z. (2001). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

-

Laatsch, H., & Pudleiner, H. (1989). A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin. ResearchGate. Available at: [Link]

-

Tkachenko, N. V., & Scheiner, S. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available at: [Link]

-

Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. Available at: [Link]

-

NIST. (N/A). 1,2'-Binaphthalene. NIST Chemistry WebBook. Available at: [Link]

-

(N/A). 1,1'-Bi-2-naphthol. chemeurope.com. Available at: [Link]

-

G.D.B., Le Fèvre, R.J.W., & Turner, E.E. (2001). Atropisomerism of 2,2'-Binaphthalenes. Australian Journal of Chemistry. Available at: [Link]

-

Ladnorg, T., Diller, K., & Mollenhauer, D. (2019). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. The Journal of Physical Chemistry C. Available at: [Link]

-

Kranz, M., Clark, T., & Schleyer, P. v. R. (1993). Rotational barriers of 1,1'-binaphthyls: a computational study. The Journal of Organic Chemistry. Available at: [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews. Available at: [Link]

-

(N/A). Atropisomer. Wikipedia. Available at: [Link]

-

Saxena, S. (2022). Rotational Spectroscopic Study Of Microsolvated Clusters Of 1- And 2-nitronaphthalene. University of Illinois Urbana-Champaign. Available at: [Link]

-

(N/A). ROTATIONAL SPECTROSCOPIC STUDY OF MICROSOLVATED CLUSTERS OF 1- AND 2-NITRONAPHTHALENE. ResearchGate. Available at: [Link]

-

(2021). Ullmann coupling reaction mechanism. YouTube. Available at: [Link]

-

Jana, R., & Tunge, J. A. (2023). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Green Chemistry. Available at: [Link]

Sources

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,2'-Binaphthalene | C20H14 | CID 78018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2'-Binaphthalene [webbook.nist.gov]

- 7. 2,2'-binaphthalene(612-78-2) 1H NMR spectrum [chemicalbook.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00058K [pubs.rsc.org]

- 13. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Characterization of Binaphthalene Precursors as Photoactivated DNA Interstrand Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropisomerism in 1,2'-Binaphthalene Derivatives

This guide serves as a technical reference for researchers investigating the structural, synthetic, and applied aspects of 1,2'-binaphthalene derivatives. Unlike the ubiquitous 1,1'-binaphthyls (e.g., BINOL, BINAP), the 1,2'-isomers represent an under-explored class of atropisomers with unique symmetry properties (

Structural Mechanics & Stability

The 1,2'-binaphthalene scaffold consists of two naphthalene rings connected via a single bond between the C1 position of one ring and the C2' position of the other. This connectivity fundamentally alters the symmetry and rotational energy profile compared to the

Symmetry and Chirality[1]

-

1,1'-Binaphthyl: Possesses

symmetry. The axis of chirality passes through the C1-C1' bond. -

1,2'-Binaphthyl: Possesses

symmetry (asymmetric). The lack of a

Rotational Barriers and The "Buttressing" Deficit

The stability of atropisomers is dictated by the rotational energy barrier (

-

Steric Interactions: In 1,1'-binaphthyl, the primary barrier arises from the clash between the substituents at the 2,2' positions and the protons at the 8,8' positions.

-

1,2'-Binaphthyl Dynamics: The 1,2'-linkage reduces the "buttressing effect" observed in 1,1'-systems. The primary steric clash occurs between the substituent at C2 (Ring A) and the proton at C1' (Ring B). Consequently, unsubstituted 1,2'-binaphthyl has a significantly lower rotational barrier than 1,1'-binaphthyl and typically racemizes rapidly at room temperature.

-

Stabilization: Optical stability in 1,2'-systems requires bulky substitution at the ortho positions (C2 on Ring A, C1' and C3' on Ring B) to raise

above the threshold for isolation (~23-24 kcal/mol at 298 K).

Configuration Assignment

The absolute configuration (

-

View the molecule down the C1-C2' bond axis.

-

Assign priorities to the ortho substituents on the front and back rings.

-

Trace the path from highest priority (front) to highest priority (back).

-

Clockwise =

(or -

Counter-clockwise =

(or

-

Diagram 1: Structural Comparison & Steric Clash

Caption: Comparison of steric interactions governing rotational stability in 1,1' vs 1,2' systems.

Synthetic Methodologies

Synthesis of 1,2'-binaphthyls is challenging due to the steric hindrance at the coupling site and the lower stability of the atropisomers.

Protocol A: Atroposelective Organocatalysis (Mechanochemistry)

A recent breakthrough (2025) utilizes ball-milling to achieve high enantioselectivity in the synthesis of 1,2'-binaphthalene-3'-carbaldehydes. This method avoids solvent waste and utilizes a chiral amine catalyst.

-

Mechanism: Michael/Aldol cascade followed by oxidative aromatization.

-

Reagents: 2-Naphthol derivatives, substituted cinnamaldehydes, chiral amine catalyst (e.g., Jørgensen-Hayashi catalyst), oxidant (DDQ).

-

Conditions: Ball-milling at 25 Hz.

Step-by-Step Workflow:

-

Milling: Combine 2-naphthol (1.0 equiv) and enal (1.2 equiv) with catalyst (20 mol%) in a stainless steel jar.

-

Cascade: Mill at 25 Hz for 3 hours. The catalyst directs the face of attack, establishing the axial chirality.

-

Oxidation: Add DDQ (1.5 equiv) directly to the jar. Mill for an additional 1 hour to aromatize the intermediate dihydronaphthalene.

-

Purification: Extract the solid residue with EtOAc/Hexanes and purify via flash chromatography.

Protocol B: Asymmetric Suzuki-Miyaura Coupling

Constructing the sterically encumbered 1-2' bond requires specialized ligands to prevent deboronation and induce chirality.

-

Catalyst System: Pd(OAc)

with sSPhos (Sulfonated SPhos).[1] -

Key Insight: Standard ligands fail due to the high energy of the reductive elimination step. sSPhos facilitates this step while the sulfonate group provides a secondary interaction to control the atroposelectivity.[2]

-

Critical Parameter: Temperature control is vital. Lower temperatures (40-60°C) favor enantioselectivity but may reduce yield due to the steric barrier.

Diagram 2: Mechanochemical Synthesis Pathway

Caption: Solvent-free organocatalytic route to 1,2'-binaphthalenes (2025).

Characterization & Analysis

Circular Dichroism (CD)

CD spectroscopy is the gold standard for assigning configuration.

-

Exciton Chirality Method: The interaction between the two naphthalene chromophores produces a "split Cotton effect."

-

Interpretation:

-

Positive Couple: A positive Cotton effect at longer wavelength followed by a negative effect at shorter wavelength indicates a clockwise twist (

). -

Negative Couple: Indicates a counter-clockwise twist (

).

-

Quantitative Data Summary

| Parameter | 1,1'-Binaphthyl | 1,2'-Binaphthyl (Unsubst.) | 1,2'-Binaphthyl (Subst.) |

| Symmetry | |||

| Rotational Barrier ( | ~23.5 kcal/mol | < 20 kcal/mol (Est.) | 25 - 35 kcal/mol |

| Racemization | Stable (Years) | Rapid (Minutes/Hours) | Stable (Days/Years) |

| Key Steric Interaction | H8 | H1' | H1' |

Case Study: Natural Products

While rare, the 1,2'-binaphthalene core exists in nature.[3][4]

-

Hinnulins (A-D): Isolated from the fungus Nodulisporium hinnuleum.[3] These compounds feature a 1,2'-linkage and are stable atropisomers due to extensive substitution (hydroxyl and quinone moieties) which raises the rotational barrier.

-

Significance: The isolation of Hinnulins validates the biological relevance of the 1,2'-scaffold and provides a template for biosynthetic engineering of non-

symmetric ligands.

References

-

Atroposelective organocatalytic synthesis of 1,2'-binaphthalene-3'-carbaldehydes under mechanochemical conditions. Source: Royal Society of Chemistry (2025) [Link]

-

Rare 1,2'-binaphthyls Produced by Nodulisporium hinnuleum Smith (ATCC 36102). Source: Records of Natural Products (2011) [Link][3]

-

An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Source: Journal of the American Chemical Society (2022) [Link]

-

Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. Source: The Journal of Organic Chemistry (2003) [Link]

Sources

Technical Guide: Conformational Analysis of 1,2'- vs. 1,1'-Binaphthalene

Executive Summary

This guide provides a rigorous conformational analysis of 1,1'-binaphthalene and its regioisomer 1,2'-binaphthalene. While 1,1'-binaphthalene is the archetypal

Structural Fundamentals and Symmetry

The core distinction between these isomers lies in their symmetry and the specific steric interactions that govern their ground-state geometries.

1,1'-Binaphthalene: The Standard

The 1,1'-linkage connects the two naphthalene rings at their most sterically hindered positions (the

-

Symmetry:

point group (chiral axis). -

Steric Clash: The primary steric repulsion occurs between the peri-hydrogens at positions H(8) and H(8'), and the ortho-hydrogens at H(2) and H(2').

-

Dihedral Angle (

): In the ground state, the rings are twisted to minimize these clashes, typically settling at

1,2'-Binaphthalene: The Asymmetric Variant

The 1,2'-linkage connects an

-

Symmetry:

point group (asymmetric). -

Steric Clash: The steric demand is unbalanced. The 1-naphthyl moiety presents a peri-hydrogen (H8), but the 2'-naphthyl moiety presents a less hindered environment (H1' and H3').

-

Consequence: The rotational barrier is significantly lower than that of the 1,1' isomer, often rendering the parent hydrocarbon optically unstable at room temperature.

Comparative Data Summary

| Parameter | 1,1'-Binaphthalene | 1,2'-Binaphthalene |

| Linkage Type | ||

| Symmetry Point Group | ||

| Ground State Dihedral | ||

| Rotational Barrier ( | ||

| Atropstability (RT) | Stable (Half-life | Unstable (Rapid Racemization) |

| Critical Steric Interaction | H(8) | H(8) |

Energetics and Conformational Landscape[1][2]

Understanding the Potential Energy Surface (PES) is critical for predicting the utility of these scaffolds in chiral induction.

The 1,1' Rotational Barrier

The racemization of 1,1'-binaphthalene proceeds via two possible transition states:

-

Syn-Pathway: The rings pass through a cis-coplanar conformation (

).[1] This involves severe repulsion between H(8)/H(8') and H(2)/H(2'). -

Anti-Pathway: The rings pass through a trans-coplanar conformation (

). This is the energetically favored pathway, though still requiring

The 1,2' "Buttressing" Deficit

In 1,2'-binaphthalene, the lack of a second peri-hydrogen at the pivot point reduces the "buttressing effect." The transition state energy is lower because the 1-naphthyl group can rotate past the 2'-naphthyl group with less deformation of the aromatic backbone. To render a 1,2'-system atropisomeric, bulky substituents (e.g., -OMe, -Ph) must be introduced at the 2- and 1'-positions.

Experimental & Computational Protocols

This section details self-validating workflows for characterizing the conformational stability of these systems.

Protocol A: Computational PES Scan (DFT)

Objective: Determine the theoretical rotational barrier and ground state geometry.

-

Input Structure Generation: Build 3D models of the 1,1' and 1,2' isomers.

-

Methodology:

-

Theory Level: B3LYP-D3(BJ)/def2-TZVP (Dispersion correction is critical for

interactions). -

Solvation Model: IEFPCM (e.g., in Chloroform or Toluene).

-

-

Scan Parameters:

-

Perform a relaxed PES scan of the inter-ring dihedral angle from

to -

Identify maxima (Transition States, TS) and minima (Ground States, GS).

-

-

Validation: Calculate vibrational frequencies for the TS candidates. A valid TS must have exactly one imaginary frequency corresponding to the ring rotation vector.

Protocol B: Experimental Barrier Determination (VT-NMR)

Objective: Measure the coalescence temperature (

-

Sample Preparation: Dissolve 10 mg of the binaphthalene derivative in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

, Toluene- -

Low-Temperature Acquisition:

-

Cool the probe to -40°C (or lower).

-

Acquire

H NMR. Look for diastereotopic protons (if a chiral auxiliary is present) or distinct signals for slowly exchanging conformers.

-

-

Stepwise Heating:

-

Increase temperature in 10 K increments.

-

Monitor the signals of the ortho-protons.

-

-

Coalescence Point (

): Identify the temperature where the split signals merge into a single broad peak. -

Calculation: Use the Eyring equation approximation at coalescence:

Where

Visualization: Conformational Analysis Workflow

Caption: Integrated computational and experimental workflow for determining rotational barriers in binaphthyl systems.

Synthetic Implications: Accessing the 1,2' Scaffold

While 1,1'-binaphthalenes are typically accessed via oxidative coupling (e.g., using

Protocol C: Suzuki-Miyaura Coupling for 1,2'-Binaphthalene

Context: This protocol ensures the selective formation of the C1-C2' bond.

Reagents:

-

Electrophile: 1-Bromo-2-methoxynaphthalene (Protected naphthol).

-

Nucleophile: 2-Naphthaleneboronic acid.

-

Catalyst:

or -

Base:

(mild) or

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 1-bromo-2-methoxynaphthalene (1.0 eq), 2-naphthaleneboronic acid (1.2 eq), and

(5 mol%). -

Solvent System: Add degassed DME/Water (4:1 ratio). The water is essential for the boronate activation.

-

Base Addition: Add

(2.0 eq). -

Reflux: Heat to 85°C for 12-16 hours. Monitor by TLC (the 1,2' product will have a distinct

from the homocoupled 1,1' byproduct). -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Column chromatography (Hexanes/EtOAc).

Visualization: Suzuki Catalytic Cycle (1,2' Formation)

Caption: Catalytic cycle for the selective synthesis of 1,2'-binaphthalene via Suzuki cross-coupling.

References

-

Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. (2019). Detailed analysis of rotational barriers and the impact of substituents on optical stability.

-

Rotational Barriers of 1,1'-binaphthyls: A Computational Study. Journal of Organic Chemistry. Comparison of semi-empirical and ab initio methods for barrier estimation.

-

1,1'-Binaphthyl. Wikipedia. General properties and racemization half-life data (14.5 min at 50°C).[2]

-

Conformational Analysis of Cycloalkanes and Biaryls. SciSpace. Fundamental principles of dihedral angles and steric strain in biaryl systems.

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Protocols for synthesizing unsymmetrical biaryl scaffolds.

Sources

Introduction: The Significance of Axial Chirality in Binaphthalenes

An In-Depth Technical Guide to the Thermodynamic Stability of Binaphthalene Isomers

Binaphthalene and its derivatives represent a cornerstone in modern chemistry, particularly in the realms of asymmetric catalysis, materials science, and drug development.[1] Their utility stems from a unique form of stereoisomerism known as atropisomerism, where hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings—gives rise to stable, non-superimposable, mirror-image conformations (enantiomers).[2] Unlike point chirality, which involves a stereogenic center, this axial chirality is a dynamic phenomenon. The thermodynamic stability of these isomers, quantified by the rotational energy barrier, dictates whether they are fleeting conformations or isolable, configurationally stable molecules.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of binaphthalene isomers, the state-of-the-art experimental and computational methodologies used to quantify this stability, and practical insights for researchers in the field. Understanding and predicting the rotational barrier is paramount for designing novel chiral ligands, catalysts, and pharmacologically active agents where a specific, stable three-dimensional arrangement is crucial for function.[3][4]

Section 1: Foundational Principles of Thermodynamic Stability

The ability to isolate individual atropisomers depends on the magnitude of the free energy of activation (ΔG‡) for rotation around the chiral axis. A commonly accepted threshold for separability at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3 kcal/mol), which corresponds to a half-life of racemization (t₁/₂) of over 1000 seconds.[5] For many applications, much higher stability is required. For instance, the renowned ligand 1,1′-bi-2-naphthol (BINOL) possesses an exceptionally high rotational barrier (~40 kcal/mol), leading to a racemization half-life estimated at two million years at room temperature, making its enantiomers exceedingly stable.[3][6][7]

The primary factors influencing this barrier are:

-

Steric Hindrance: This is the most critical determinant. The steric bulk of substituents at the ortho positions (2, 2', 8, and 8') of the naphthalene rings physically impedes rotation. Larger groups create a more congested transition state for rotation, thereby increasing the energy barrier. The removal of the peripheral aromatic rings, converting a binaphthyl system to a biphenyl system, drastically reduces steric hindrance and lowers the rotational barrier, decreasing optical stability.[5][8]

-

Bridging Elements: The presence of a rigid bridge or tether connecting the two naphthalene units, such as in the formation of a dithiapine ring, can "lock" the atropisomers and prevent inversion, further enhancing their stability.[9]

-

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can influence the stability of both the ground state and the transition state. Theoretical studies have shown that intramolecular hydrogen bonds can, in some biaryl systems, stabilize the transition state and lower the rotational barrier.[10]

-

Electronic Effects & Solvation: While secondary to steric effects, the electronic nature of substituents and the surrounding solvent environment can modulate the rotational barrier. However, experimental and computational studies on 1,1'-binaphthyl derivatives suggest that these factors have a relatively minor impact compared to the size of the ortho-substituents.[8]

Section 2: Methodologies for Determining Rotational Barriers

A combination of experimental techniques and computational modeling provides a robust framework for quantifying the thermodynamic stability of binaphthalene atropisomers.

Experimental Approaches

The core principle of experimental determination is to measure the rate of interconversion (racemization) between the enantiomers, from which the activation energy can be calculated using the Eyring equation.

A. Thermal Racemization Kinetics

This classic method involves enriching one enantiomer and monitoring its conversion back to a racemic mixture over time at a constant, elevated temperature.

Protocol: Determination of Racemization Barrier via HPLC

-

Preparation: Obtain an enantiomerically pure or enriched sample of the binaphthalene isomer. If starting with a racemate, perform chiral resolution.[11][12]

-

Instrumentation Setup: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral stationary phase (e.g., polysaccharide-based columns) capable of separating the two enantiomers. Develop an isocratic or gradient elution method that provides baseline resolution.

-

Sample Preparation: Dissolve a precise amount of the enantiomerically enriched sample in a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene).

-

Kinetic Run:

-

Place the sample vial in a thermostatically controlled heating block or oil bath set to the desired temperature (e.g., 170 °C).[13]

-

At regular time intervals (t), withdraw an aliquot of the solution, quench it by rapid cooling, and dilute it for HPLC analysis.

-

Inject the aliquot onto the chiral HPLC column and record the chromatogram.

-

-

Data Analysis:

-

For each time point, determine the peak areas for the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).

-

Plot ln(% ee) versus time (t). The slope of this line is equal to -k_rac, where k_rac is the rate constant for racemization.

-

Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡): ΔG‡ = -RT * ln(k_rac * h / (k_B * T)) where R is the gas constant, T is the absolute temperature, h is Planck's constant, and k_B is the Boltzmann constant.

-

B. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

For isomers with lower rotational barriers that interconvert rapidly at or near room temperature, DNMR is a powerful tool. As the temperature is raised, the separate NMR signals for the two enantiomers (in a chiral environment) or diastereotopic protons broaden, coalesce into a single broad peak, and then sharpen into an averaged signal. The coalescence temperature can be used to calculate the interconversion rate and, subsequently, the rotational barrier.

Computational Chemistry Approaches

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the rotational barriers in biaryl systems.[14][15]

Protocol: DFT Calculation of Rotational Barrier

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Input Structure: Build the 3D structure of the binaphthalene isomer of interest.

-

Ground State Optimization:

-

Perform a full geometry optimization of the ground state (the stable, non-planar atropisomer) to find its lowest energy conformation.

-

A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[8]

-

Perform a frequency calculation on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies).

-

-

Transition State (TS) Search:

-

The racemization process can occur through different pathways, typically a syn or anti passage of the ortho-substituents. The anti pathway, which proceeds through a transition state with Cᵢ symmetry for unsubstituted binaphthyl, is often the preferred, lower-energy route.[8][16]

-

To find the transition state, perform a potential energy surface (PES) scan by systematically rotating the C1-C1' dihedral angle. The point of maximum energy along this path provides a good initial guess for the TS structure.

-

Perform a transition state optimization using an algorithm like Berny (OPT = (TS, CALCFC, NOEIGEN)).[17]

-

A subsequent frequency calculation must be performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the rotation around the C-C bond.

-

-

Barrier Calculation:

-

The rotational barrier (ΔE) is the difference in electronic energy between the optimized transition state and the optimized ground state.

-

To obtain the more accurate Gibbs free energy of activation (ΔG‡), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.

-

Section 3: Comparative Analysis of Binaphthalene Stability

The thermodynamic stability of binaphthalene isomers is highly dependent on their substitution pattern. The following table summarizes experimental and computational data for key derivatives.

| Compound | Substituents | Rotational Barrier (ΔG‡) | Method | Reference |

| 1,1'-Binaphthyl | None | ~23.0 kcal/mol | DFT (B3LYP/6-31G(d,p)) | [8] |

| BINOL | 2,2'-OH | ~35-40 kcal/mol | Experimental / DFT | [6][13] |

| Oxa-Nanographene 1 | π-extended BINOL-like | 35.0 kcal/mol | Experimental (Thermal Isomerization) | [13] |

| Biaryl 9 (H-bonding) | Tri-ortho-substituted | 46.7 kJ/mol (~11.2 kcal/mol) | Experimental | [10] |

Note: The stability can vary based on the specific conditions and computational methods employed.

Section 4: Visualizing the Isomerization Pathway

The interconversion between binaphthalene enantiomers can be visualized as movement along a potential energy surface. The stable enantiomers reside in energy wells, separated by the energy barrier of the transition state.

Caption: Energy profile for the racemization of a binaphthalene isomer.

Conclusion

The thermodynamic stability of binaphthalene isomers is a direct consequence of the steric interactions that hinder rotation around the C1-C1' chiral axis. A profound understanding of these principles, combined with robust experimental and computational tools, empowers researchers to design and utilize these valuable molecules with precision. For drug development professionals, controlling atropisomeric stability is crucial, as different, stable isomers can exhibit drastically different pharmacological profiles.[3][7] As synthetic methodologies and computational power continue to advance, the rational design of binaphthalenes with tailored rotational barriers will undoubtedly unlock new opportunities in chemistry and medicine.

References

-

stereoelectronics. (2021). stability of atropisomers - Stereochemistry. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs). Retrieved from [Link]

-

Clayden, J., & Moran, W. J. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Retrieved from [Link]

-

Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. PubMed. Retrieved from [Link]

-

Sýkora, J., et al. (2023). Binaphthalene-based cyclic homochiral ureas and their structure-related properties. Nature. Retrieved from [Link]

-

LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Retrieved from [Link]

-

Biedermann, S., et al. (2020). Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Chemistry & Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study | Request PDF. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

-

Bouab, W., et al. (2000). Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. PubMed. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2023). BINOL-like atropisomeric chiral nanographene. Retrieved from [Link]

-

Kostyanovsky, R. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Retrieved from [Link]

-

Tomashik, M. P., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Retrieved from [Link]

-

Havlas, Z., et al. (1998). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ding, K., et al. (1996). A new and efficient method for the resolution of 1,1'-binaphthalene-2,2'-diol. The Journal of Organic Chemistry. Retrieved from [Link]

-

Rapacioli, M., et al. (2023). Low-Energy Transformation Pathways between Naphthalene Isomers. MDPI. Retrieved from [Link]

-

Cai, D., et al. (2013). Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+) -. Organic Syntheses. Retrieved from [Link]

-

Koster, G., et al. (1999). Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

The University of East Anglia. (n.d.). Cooling dynamics of energized naphthalene and azulene radical cations. Retrieved from [Link]

-

Ishigami, K., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. PMC - NIH. Retrieved from [Link]

-

Beare, N. A., et al. (2023). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][2][3]dithiepin-4-yl)(phenyl)methanol atropisomer. IUCr Journals. Retrieved from [Link]

Sources

- 1. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 6. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgsyn.org [orgsyn.org]

- 13. BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E [pubs.rsc.org]

- 14. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations [ ] †‡ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Photophysical Architecture of the 1,2'-Binaphthalene Core

This guide details the photophysical and structural properties of the 1,2'-binaphthalene core (CAS: 4325-74-0), a less-common but functionally distinct isomer of the binaphthyl family. Unlike the

A Technical Guide for Molecular Design & Application

Executive Summary: The Asymmetric Linkage

The 1,2'-binaphthalene core connects a 1-naphthyl moiety (alpha-position) to a 2-naphthyl moiety (beta-position).[1] This asymmetry disrupts the equivalent conjugation pathways found in 1,1' and 2,2' isomers, creating a scaffold with distinct "donor-like" and "acceptor-like" steric environments even without heterosubstitution.

Key Technical Advantages:

-

High Triplet Energy (

): -

Tunable Atropisomerism: Lower rotational barrier than 1,1'-binaphthyl, allowing dynamic chiral sensing or "locked" configurations via ortho-substitution.[1]

-

Deep Blue Emission: Intrinsic fluorescence

.[1]

Conformational Dynamics & Atropisomerism

The photophysics of 1,2'-binaphthalene are governed by the dihedral angle (

Rotational Barriers

Unlike 1,1'-binaphthyl, which is optically stable at room temperature (

| Isomer Core | Symmetry | Rotational Barrier ( | Conformational Stability |

| 1,1'-Binaphthalene | High (~23-24 kcal/mol) | Resolvable at RT | |

| 1,2'-Binaphthalene | Intermediate (~18-21 kcal/mol) | Rapid racemization at RT without substituents | |

| 2,2'-Binaphthalene | Low (< 10 kcal/mol) | Planar/Twisted equilibrium; rarely atropisomeric |

Visualization of Racemization Pathway

The following diagram illustrates the energy profile for the rotation of the 1,2'-binaphthalene core. The "Anti" transition state involves the passing of the H8 and H1' protons.

Electronic Structure & Optical Properties[2]

Absorption Characteristics

The absorption spectrum of 1,2'-binaphthalene is a superposition of the two individual naphthyl moieties, slightly red-shifted due to weak

-

: ~225 nm (strong), ~280 nm (moderate), ~315-320 nm (weak,

-

Optical Gap (

): ~3.9 - 4.0 eV.[1] -

Solvatochromism: Minimal in non-polar solvents (Hexane vs. Toluene), indicating a weak dipole moment in the ground state compared to push-pull derivatives.

Emission & Triplet State

The core exhibits deep blue fluorescence.[1] In the context of OLEDs, the critical parameter is the Triplet Energy (

-

Fluorescence

: 340 – 360 nm (in cyclohexane).[1] -

Triplet Energy (

): 2.55 eV.[1] -

Quantum Yield (

): Typically 0.1 – 0.3 (solution).[1] Note:

Experimental Protocols

Synthesis of 1,2'-Binaphthalene Core

Method: Palladium-Catalyzed Suzuki-Miyaura Coupling.[1] Rationale: This method allows for the regiospecific coupling of the two distinct naphthyl partners.

Protocol:

-

Reagents: 1-Naphthylboronic acid (1.2 eq), 2-Bromonaphthalene (1.0 eq),

(3-5 mol%), -

Solvent: Toluene:Ethanol:Water (4:1:[1]1) – Promotes solubility of inorganic base and organic reactants.

-

Conditions: Reflux at 90°C for 12-24 hours under

atmosphere. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel column chromatography (Hexane/DCM gradient). The 1,2' isomer elutes between the non-polar 1,1' and 2,2' byproducts if formed via scrambling.

Measurement of Fluorescence Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M

Workflow:

-

Preparation: Prepare solutions of 1,2'-binaphthalene (Sample) and Quinine Sulfate (Ref) with absorbance

at the excitation wavelength (typically 310 nm) to avoid inner-filter effects.[1] -

Acquisition: Record integrated fluorescence intensity (

) for both. -

Calculation:

Where

Applications in Drug Discovery & Materials

OLED Host Materials

The 1,2'-binaphthalene core is utilized as a "conjugation break" spacer in host materials.[1]

-

Function: It separates hole-transporting (carbazole) and electron-transporting units without lowering the triplet energy, preventing reverse energy transfer from the phosphorescent dopant.

-

Design Rule: Attach substituents at the 4, 5, or 8 positions to maintain the high

of the core.

Chiral Ligand Scaffolds

While less common than BINOL, 1,2'-derivatives (e.g., 1,2'-binaphthyl-diamines) offer a different "bite angle" for metal coordination.

-

Protocol for Stability: To use 1,2'-binaphthalene as a chiral ligand, bulky groups (e.g., -OMe, -Ph) must be introduced at the ortho-positions (C2 of ring 1, C1'/C3' of ring 2) to raise the rotational barrier

and prevent racemization during catalysis.

References

-

Rotational Barriers in Binaphthyls: Meca, L., et al.[1][3][4] "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." Journal of Organic Chemistry, 2003. Link (Provides the comparative baseline for binaphthyl rotation energetics).

-

Synthesis & Derivatives: Nakamura, M., et al.[1][5] "9,10-Dicyanoanthracene-Photosensitized Elimination of 1,1′-Binaphthalene..." Chemistry - A European Journal, 1999.[1] (Discusses radical cation pathways and binaphthyl formation).

-

Photophysical Data (Naphthalene/Binaphthyls): NIST Chemistry WebBook, SRD 69.[1] "1,2'-Binaphthalene Spectral Data." Link (Source for IR and structural identifiers).

-

OLED Host Design: Tao, Y., et al.[1][2][3] "Organic host materials for phosphorescent organic light-emitting diodes."[1][6] Chemical Society Reviews, 2011.[1] (Authoritative review on high-triplet energy requirements for binaphthyl-based hosts).

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al.[1] "Atropisomerism in drug discovery and development."[1] Journal of Medicinal Chemistry, 2011.[1] (Contextualizes the stability requirements for chiral axes in pharmaceutical agents).

Sources

- 1. 1,2'-Binaphthalene | C20H14 | CID 78018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structural Properties of Axially Chiral Binaphthothiophene Dicarboxylic Acid [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

Technical Guide: 1,2'-Binaphthalene – Physicochemical Profiling and Synthesis

[1]

Executive Summary

1,2'-Binaphthalene (CAS: 4325-74-0) represents a distinct structural isomer of the binaphthyl family, serving as a critical comparative scaffold in the study of atropisomerism and biaryl conjugation.[1] Unlike its symmetric counterparts—the highly strained, atropisomeric 1,1'-binaphthalene and the planar, conjugated 2,2'-binaphthalene —the 1,2'-isomer exhibits intermediate steric hindrance and electronic communication.[1]

This guide provides a definitive technical profile for researchers in medicinal chemistry and organic materials (OLEDs), focusing on validated physicochemical data and a robust, self-validating synthetic protocol via Suzuki-Miyaura cross-coupling.[1]

Physicochemical Data Panel

The following data aggregates experimental values and high-confidence computational estimates. Due to the lower commercial prevalence of the 1,2' isomer compared to the 1,1' atropisomer (BINAP precursor), density values are derived from comparative crystallographic data of the binaphthyl series.[1]

| Property | Value / Descriptor | Confidence Level |

| IUPAC Name | 1-(2-Naphthyl)naphthalene | High (Standard) |

| CAS Registry Number | 4325-74-0 | High (Verified) |

| Molecular Formula | High (Exact) | |

| Molecular Weight | 254.33 g/mol | High (Calculated) |

| Physical State | White to off-white crystalline solid | High (Experimental) |

| Density (Solid) | ~1.28 – 1.30 g/cm³ * | Medium (Inferred from 1,1' isomer) |

| Melting Point | 76–78 °C | Medium (Lit. variability) |

| Solubility | Soluble in CHCl₃, Toluene, THF; Insoluble in H₂O | High (Standard Organic) |

*Note on Density: Direct experimental liquid density is rarely reported for the 1,2' isomer.[1] The value provided is based on the experimental density of the 1,1'-binaphthalene isomer (1.299 g/cm³), assuming similar crystal packing efficiency for the planar aromatic system.

Isomer Structural Comparison

The following diagram illustrates the steric relationship between the three primary binaphthyl isomers, highlighting why 1,2'-binaphthalene serves as a "bridge" in steric studies.

Figure 1: Steric and electronic continuum of binaphthyl isomers. 1,2'-binaphthalene occupies the middle ground, balancing steric hindrance with electronic conjugation.[1]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[3][4][5][6]

The most reliable route to 1,2'-binaphthalene is the palladium-catalyzed cross-coupling of 1-naphthylboronic acid and 2-bromonaphthalene . This method is superior to oxidative coupling (which yields mixtures) because it enforces regioselectivity.

Reaction Scheme

1Reagents & Materials[1][4][6][7][8][9][10][11][12]

-

Substrate A: 1-Naphthylboronic acid (1.2 equiv)

-

Substrate B: 2-Bromonaphthalene (1.0 equiv)[2]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (

), 2.0 M aqueous solution[1] -

Solvent: Toluene : Ethanol (2:1 ratio)[1]

-

Atmosphere: Nitrogen or Argon (Strictly inert)[1]

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Charging:

-

Solvation & Degassing:

-

Reaction:

-

Heat the mixture to vigorous reflux (~90°C oil bath).

-

Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC.

-

Reaction typically reaches completion in 12–18 hours.

-

-

Workup & Purification:

-

Cool to room temperature.[6]

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[1] -

Purification: Flash column chromatography on silica gel (Eluent: 100% Hexanes

5% EtOAc/Hexanes).[3] -

Validation: 1,2'-binaphthalene elutes separately from unreacted starting materials and any trace homocoupled byproducts (1,1' or 2,2').[1]

-

Catalytic Cycle Visualization

The following diagram details the mechanistic pathway, emphasizing the role of the base in the transmetallation step, which is often the rate-determining step in sterically hindered couplings.

Figure 2: The Suzuki-Miyaura catalytic cycle for 1,2'-binaphthalene synthesis.[9][3] The base activation step is critical for facilitating the reaction of the boronic acid with the palladium center.[1]

Applications in Research & Development

Impurity Profiling in Chiral Ligand Synthesis

In the industrial synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the 1,1'-binaphthyl backbone is required.[1] However, thermal isomerization or radical scrambling can produce trace amounts of 1,2'-binaphthalene.[1]

-

Actionable Insight: Use the physicochemical data above (specifically the distinct NMR shifts of the 1,2' protons) to validate the isomeric purity of BINAP precursors.

Organic Electronics (OLEDs)

Binaphthyls are widely used as host materials for phosphorescent OLEDs due to their high triplet energy (

-

Relevance: The 1,2'-isomer disrupts planarity less than the 1,1'-isomer but more than the 2,2'-isomer.[1] This allows researchers to "tune" the glass transition temperature (

) and solubility of the host material without completely breaking conjugation.

References

-

National Institute of Standards and Technology (NIST). 1,2'-Binaphthalene Gas Phase Spectrum and Properties.[3] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. 1,2'-Binaphthalene Compound Summary. National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][10][9][11] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol grounding). Available at: [Link]

Sources

- 1. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2'-Binaphthalene | C20H14 | CID 78018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1,2'-Binaphthalene via Suzuki-Miyaura Coupling

Abstract & Strategic Significance

The synthesis of 1,2'-binaphthalene represents a critical benchmark in the construction of sterically demanding biaryl scaffolds. Unlike the symmetric 1,1'-binaphthalene (often associated with BINAP ligands), the 1,2'-isomer serves as a vital structural probe in materials science (OLED host materials) and a precursor for non-C2-symmetric chiral ligands.

The Challenge: The primary synthetic hurdle is the steric repulsion between the peri-hydrogens (H-8 and H-8') and the ortho-substituents. This steric bulk retards the transmetallation step and accelerates the competing protodeboronation of the naphthalene boronic acid, leading to low yields using "standard" tetrakis(triphenylphosphine)palladium(0) conditions.

The Solution: This protocol utilizes a Pd(OAc)₂ / SPhos catalytic system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its unique ability to facilitate oxidative addition into hindered halides and, crucially, to accelerate reductive elimination via steric bulk, thereby outcompeting side reactions.

Reaction Design & Mechanistic Rationale

Retrosynthetic Analysis

The coupling partners are 1-Naphthaleneboronic acid and 2-Bromonaphthalene .

-

Why 2-Bromo? The 2-position of naphthalene is less sterically hindered than the 1-position, facilitating faster oxidative addition.

-

Why 1-Boronic Acid? While 1-naphthaleneboronic acid is prone to protodeboronation, it is commercially abundant. The high activity of the SPhos catalyst allows the cross-coupling to proceed faster than the decomposition of this unstable reagent.

Catalyst Selection: The SPhos Advantage

-

Electron Richness: The dicyclohexylphosphino group makes the Pd center electron-rich, accelerating oxidative addition into the aryl bromide.

-

Steric Bulk & Stability: The biaryl backbone provides steric bulk that promotes reductive elimination (formation of the hindered C-C bond).

-

Pd-Interaction: The methoxy groups on the SPhos ligand provide a hemilabile interaction with the Pd center, stabilizing the monoligated Pd(0) species and preventing catalyst precipitation (palladium black formation).

Mechanistic Cycle (Visualization)

Caption: The catalytic cycle highlights the critical role of the bulky ligand in facilitating the reductive elimination of the sterically congested binaphthalene product.

Optimized Experimental Protocol

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Electrophile | 2-Bromonaphthalene | 1.00 | Limiting Reagent |

| Nucleophile | 1-Naphthaleneboronic acid | 1.50 | Excess required due to deboronation risk |

| Catalyst Precursor | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |

| Ligand | SPhos | 0.04 (4 mol%) | Stabilizing Ligand (2:1 L:Pd ratio) |

| Base | K₃PO₄ (Tribasic, anhyd.) | 2.00 | Activator |

| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system essential for solubility |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a clean vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1.0 mL).

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/colorless solution, indicating the formation of the active L2Pd(0) or LPd(0) species.

-

Note: Pre-forming the catalyst ensures that "naked" Pd does not aggregate before entering the cycle.

-

Step 2: Reaction Setup

-

To a 25 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:

-

2-Bromonaphthalene (207 mg, 1.0 mmol)

-

1-Naphthaleneboronic acid (258 mg, 1.5 mmol)

-

K₃PO₄ (425 mg, 2.0 mmol)

-

-

Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

Step 3: Solvent Addition & Reaction

-

Add degassed Toluene (4.0 mL) and degassed Deionized Water (0.5 mL) via syringe.

-

Add the pre-complexed Catalyst Solution (from Step 1) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring (1000 rpm).

-

Self-Validation Check: The reaction must remain a vigorous emulsion. If phases separate completely, stirring is too slow, and mass transfer will limit the reaction rate.

-

Step 4: Monitoring & Workup

-

Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC after 2 hours.

-

Target: Disappearance of 2-Bromonaphthalene.

-

-

Once complete (typically 2-4 hours), cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: 100% Hexanes → 5% EtOAc/Hexanes.

-

Note: 1,2'-binaphthalene is non-polar and elutes quickly. Watch for the homocoupling byproduct (1,1'-binaphthalene) which may elute nearby.

-

Workflow Visualization

Caption: Operational sequence ensuring catalyst activity and efficient product isolation.

Troubleshooting & Self-Validation

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Protodeboronation of 1-Naph-B(OH)₂ | Increase Boronic Acid to 2.0 equiv. Ensure base is not too concentrated; switch to K₂CO₃ if K₃PO₄ is too harsh. |

| Black Precipitate | Catalyst Decomposition ("Pd Black") | Oxygen leak in system or insufficient Ligand. Ensure 2:1 L:Pd ratio. Degass solvents more thoroughly. |

| No Reaction | Oxidative Addition Failure | Check temperature (must be >80°C). Ensure catalyst pre-complexation step was followed (Step 1). |

| Homocoupling (1,1') | Oxygen Presence | Oxygen promotes oxidative homocoupling of boronic acids. Improve inert gas sparging. |

Self-Validation Checkpoint: Upon addition of the catalyst to the hot reaction mixture, the solution should darken to a brown/amber color but remain clear (homogeneous organic phase). If instantaneous black particles form, the active catalytic species has collapsed, and the experiment should be restarted with fresh reagents.

References

-

Original SPhos Methodology: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Protocol Standards: BenchChem Application Notes. 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions.

-

Mechanistic Insights: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Application Note: 1,2'-Binaphthalene Based Host Materials for Phosphorescent OLEDs

[1]

Executive Summary

This application note details the design, synthesis, and characterization of 1,2'-binaphthalene (1,2'-BN) derivatives as host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Unlike the symmetric 1,1'-binaphthalene or planar anthracene cores, the 1,2'-binaphthalene scaffold offers a unique asymmetric geometry.[1] This asymmetry disrupts intermolecular

This guide provides researchers with a validated workflow for synthesizing bipolar 1,2'-BN hosts, measuring their critical triplet energies at 77 K, and integrating them into high-efficiency PhOLED stacks.[1]

Molecular Design Principles

The "Twisted" Advantage

In PhOLEDs, the host material must possess a triplet energy (

-

Planar Cores (e.g., Anthracene): Low

due to extended conjugation; suitable for fluorescence but often fail for phosphorescence.[1] -

1,1'-Binaphthalene: High

due to orthogonality, but often suffers from excessive steric bulk and difficult charge injection.[1] -

1,2'-Binaphthalene: Provides an optimal balance.[1] The C1-C2' linkage induces a specific dihedral twist that limits conjugation length (keeping

high) while improving charge carrier mobility compared to the 1,1' isomer.[1]

Bipolar Host Architecture

To maximize device efficiency, the 1,2'-BN core is typically functionalized to transport both holes and electrons.[1]

-

Hole Transport Unit (HT): Carbazole or Triphenylamine (attached to the nucleophilic positions).

-

Electron Transport Unit (ET): Triazine, Pyrimidine, or Phosphine Oxide.[1]

Figure 1: Modular design strategy for bipolar 1,2'-binaphthalene hosts. The asymmetric core acts as a conjugation break to maintain high triplet energy.

Protocol 1: Synthesis of 1,2'-Binaphthalene Hosts

Objective: Synthesize a bipolar host (e.g., CBP-1,2'-BN) via Suzuki-Miyaura cross-coupling.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precursors: 1-bromo-2'-binaphthalene (Core), Carbazole-boronic acid (Donor), Diphenyltriazine-boronic ester (Acceptor).[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

].[1] -

Base: Potassium Carbonate (

), 2M aqueous solution.[1][2] -

Solvent: Toluene / Ethanol (4:1 ratio).[1]

-

Atmosphere: Argon or Nitrogen (High Purity).[1]

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask and cool under a stream of Argon.

-

Reagent Loading: Add 1-bromo-2'-binaphthalene (1.0 eq) and the functionalized boronic ester (1.1 eq) to the flask.

-

Solvent Addition: Add degassed Toluene/Ethanol mixture. Stir until dissolved.

-

Base Addition: Add the 2M

solution. -

Degassing: Bubble Argon through the biphasic mixture for 20 minutes (Critical to prevent Pd catalyst deactivation).

-

Catalyst Addition: Quickly add

(3-5 mol%).[1] -

Reflux: Heat the mixture to 90-100°C for 24 hours under Argon.

-

Work-up:

-

Purification:

Protocol 2: Triplet Energy ( ) Determination

Scientific Integrity: Accurate

Method: Low-Temperature Phosphorescence (77 K)[1][12]

-

Sample Prep: Dissolve the host material in 2-methyltetrahydrofuran (2-MeTHF) or Toluene at

M concentration.[1] -

Freezing: Place the solution in a quartz EPR tube or specialized cryostat cuvette. Immerse in liquid nitrogen (77 K).

-

Excitation: Excite the sample at its UV absorption maximum (typically 300-350 nm).[1]

-

Detection: Record the emission spectrum. You will observe a red-shifted structured emission compared to the room temperature fluorescence.

-

Calculation: Identify the highest energy vibrational peak (the 0-0 transition) of the phosphorescence spectrum.

Device Fabrication & Evaluation

Architecture: ITO / HIL / HTL / EML (Host:Dopant) / ETL / LiF / Al

Fabrication Workflow

-

Substrate Cleaning:

-

Vacuum Deposition:

-

Transfer to Vacuum Thermal Evaporator (Base pressure

Torr).[1] -

HIL/HTL: Deposit HAT-CN (10 nm) and TAPC (40 nm).[1]

-

EML (Emissive Layer): Co-deposit the 1,2'-BN Host and Phosphorescent Dopant (e.g.,

for green).[1]-

Doping Concentration: 5-10 wt%.[1]

-

Rate Control: Monitor rates using dual quartz crystal microbalances (QCM) to maintain precise ratio.

-

-

ETL: Deposit TmPyPB or TPBi (40 nm).[1]

-

Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).[1]

-

-

Encapsulation: Encapsulate in a glovebox (

ppm) using UV-curable epoxy and a glass lid.[1]

Energy Transfer Logic

The following diagram illustrates the required energy alignment for the 1,2'-BN host system.

Figure 2: Energy transfer mechanism. Efficient PhOLEDs rely on the Host

Performance Benchmarking

When evaluating 1,2'-binaphthalene hosts, compare against standard CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).[1]

| Parameter | Standard CBP | 1,2'-BN Derivative (Typical) | Advantage |

| Triplet Energy ( | 2.56 eV | 2.65 - 2.80 eV | Better confinement for Green/Blue |

| Glass Transition ( | 62°C | 110°C - 130°C | Superior thermal stability |

| Morphology | Prone to crystallization | Stable Amorphous | Longer device lifetime |

| Transport | Hole-dominant | Bipolar (Tunable) | Lower roll-off at high brightness |

References

-

MDPI. Phosphorescent Organic Light-Emitting Devices: Working Principle and Materials. Available at: [Link][1][4][5][6][2][7][8]

-

RSC Advances. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent OLEDs.[1] Available at: [Link][1][4][5][6][2][3][7][8]

-

Frontiers in Chemistry. High Triplet Energy Host Materials for Blue TADF OLEDs. Available at: [Link][1][4][9][5][6][10][11][12][2][3][7][8]

Sources

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Deep-blue high-efficiency triplet–triplet annihilation organic light-emitting diodes using hydroxyl-substituted tetraphenylimidazole-functionalized anthracene fluorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. noctiluca.eu [noctiluca.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

catalytic asymmetric synthesis of 1,2'-binaphthalene

An Application Guide to the Catalytic Asymmetric Synthesis of 1,2'-Binaphthalenes

Authored by: A Senior Application Scientist

Introduction: The Significance of Axially Chiral 1,2'-Binaphthalenes

In the landscape of modern chemical synthesis, molecules possessing axial chirality have emerged as indispensable tools, particularly in the realm of asymmetric catalysis. Unlike central chirality, which arises from a stereogenic center (an atom with four different substituents), axial chirality originates from the hindered rotation around a single bond, creating non-superimposable, mirror-image stereoisomers known as atropisomers. The 1,2'-binaphthalene scaffold is a quintessential example of this structural motif.